molecular formula C24H22FNO4 B4303324 4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE

4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE

Cat. No.: B4303324
M. Wt: 407.4 g/mol
InChI Key: NPAQERQFJHVUEE-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of methoxy, fluorobenzyl, and phenoxy groups attached to an azetane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE typically involves multiple steps, including the formation of the azetane ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Azetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The methoxy, fluorobenzyl, and phenoxy groups can be introduced through nucleophilic substitution reactions, often using reagents such as methoxybenzene, fluorobenzyl chloride, and phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The azetane ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Quinones derived from the methoxy groups.

    Reduction Products: Reduced azetane derivatives.

    Substitution Products: Compounds with substituted fluorobenzyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE: shares similarities with other compounds containing methoxy, fluorobenzyl, and phenoxy groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the azetane ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO4/c1-28-20-13-10-17(14-21(20)29-2)22-23(30-19-6-4-3-5-7-19)24(27)26(22)15-16-8-11-18(25)12-9-16/h3-14,22-23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAQERQFJHVUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,4-DIMETHOXYPHENYL)-1-(4-FLUOROBENZYL)-3-PHENOXY-2-AZETANONE

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